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Compound of Interest

Compound Name: 4-Bromo-3-formylbenzonitrile

Cat. No.: B1291470 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 4-Bromo-3-formylbenzonitrile (C₈H₄BrNO). The information presented herein is

essential for the unequivocal identification, characterization, and quality control of this

important synthetic intermediate in research and drug development. This document includes

tabulated summaries of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, detailed experimental protocols for data acquisition, and visualizations

of key structural-spectral correlations and analytical workflows.

Spectroscopic Data Summary
The spectroscopic data for 4-Bromo-3-formylbenzonitrile is summarized in the following

tables. This information provides a quantitative fingerprint of the molecule, crucial for its

identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 4-Bromo-3-formylbenzonitrile
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

10.35 d 0.6
Aldehyde proton

(CHO)

8.18 dd 2.1, 0.5 Aromatic proton

7.86 - 7.79 m Aromatic proton

7.74 - 7.65 m Aromatic proton

Solvent: CDCl₃,

Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Bromo-3-formylbenzonitrile

Chemical Shift (δ) ppm Assignment

~190 Aldehyde Carbonyl (C=O)

~138 Aromatic C-Br

~135 Aromatic C-CHO

~133 Aromatic CH

~131 Aromatic CH

~128 Aromatic CH

~118 Aromatic C-CN

~116 Nitrile Carbon (C≡N)

Predicted data based on computational models.

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 4-Bromo-3-formylbenzonitrile
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Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H stretch

~2850, ~2750 Weak
Aldehyde C-H stretch (Fermi

resonance doublet)

~2230 Strong Nitrile (C≡N) stretch

~1700 Strong
Aldehyde Carbonyl (C=O)

stretch

~1580, ~1470 Medium-Strong
Aromatic C=C skeletal

vibrations

~1200 Strong C-H in-plane bending

~880, ~820 Strong

C-H out-of-plane bending

(substitution pattern

dependent)

~680 Strong C-Br stretch

Predicted data based on

computational models.

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 4-Bromo-3-formylbenzonitrile

m/z Interpretation

210/212

Molecular ion peak [M]⁺ and its isotope [M+2]⁺,

characteristic of a bromine-containing

compound.[1]

Technique: Electron Ionization Mass

Spectrometry (EIMS)

Experimental Protocols
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The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 4-Bromo-3-formylbenzonitrile (5-10 mg) is prepared in deuterated chloroform

(CDCl₃, 0.5-0.7 mL). The solution is filtered into a 5 mm NMR tube. The ¹H NMR spectrum is

recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm)

relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).

Infrared (IR) Spectroscopy
The IR spectrum is typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

For a solid sample like 4-Bromo-3-formylbenzonitrile, the Attenuated Total Reflectance (ATR)

technique is commonly employed. A small amount of the solid sample is placed directly on the

ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded over

the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EIMS) is used to determine the mass-to-charge ratio

(m/z) of the molecule and its fragments. A dilute solution of the sample in a volatile organic

solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer. The

molecules are ionized by a high-energy electron beam, and the resulting ions are separated by

a mass analyzer.

Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the

spectroscopic analysis of 4-Bromo-3-formylbenzonitrile.
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Fig 1. Logical workflow for spectroscopic analysis.

4-Bromo-3-formylbenzonitrile Structure

Expected Spectroscopic Signals

¹H NMR:
- Aldehyde H (~10 ppm)

- Aromatic H's (7.6-8.2 ppm)

Proton Environments

¹³C NMR:
- Aldehyde C (~190 ppm)

- Nitrile C (~116 ppm)
- Aromatic C's (118-138 ppm)

Carbon Environments

IR:
- C≡N stretch (~2230 cm⁻¹)
- C=O stretch (~1700 cm⁻¹)
- C-Br stretch (~680 cm⁻¹)

Functional Groups

MS:
- M⁺/M+2⁺ at m/z 210/212

Molecular Formula

Click to download full resolution via product page

Fig 2. Correlation of structure with spectroscopic signals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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